molecular formula C5H11NO3S B12851322 3-(Hydroxymethyl)thiomorpholine 1,1-dioxide

3-(Hydroxymethyl)thiomorpholine 1,1-dioxide

Cat. No.: B12851322
M. Wt: 165.21 g/mol
InChI Key: CGBSWCOIPWWGHT-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C5H11NO3S. It is a derivative of thiomorpholine, a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the hydroxymethyl group and the 1,1-dioxide functional group imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is carried out in an aqueous medium, and the thiomorpholine derivative is added portionwise to control the reaction rate and avoid excessive heat generation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar oxidation process. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the corresponding sulfide.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiomorpholine derivatives.

    Substitution: Alkylated or acylated thiomorpholine derivatives.

Scientific Research Applications

3-(Hydroxymethyl)thiomorpholine 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the 1,1-dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the hydroxymethyl and 1,1-dioxide groups.

    Thiomorpholine 1,1-dioxide: Lacks the hydroxymethyl group.

    3-(Hydroxymethyl)thiomorpholine: Lacks the 1,1-dioxide group.

Uniqueness

3-(Hydroxymethyl)thiomorpholine 1,1-dioxide is unique due to the presence of both the hydroxymethyl and 1,1-dioxide groups. These functional groups impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(1,1-dioxo-1,4-thiazinan-3-yl)methanol

InChI

InChI=1S/C5H11NO3S/c7-3-5-4-10(8,9)2-1-6-5/h5-7H,1-4H2

InChI Key

CGBSWCOIPWWGHT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC(N1)CO

Origin of Product

United States

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